molecular formula C25H40O2 B8304079 Geranylfarnesoic acid CAS No. 64284-92-0

Geranylfarnesoic acid

Cat. No.: B8304079
CAS No.: 64284-92-0
M. Wt: 372.6 g/mol
InChI Key: URUCERDXBOZPOP-UHFFFAOYSA-N
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Description

Geranylfarnesoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Geranylfarnesoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of alkylation reactions, where specific reagents and catalysts are employed to introduce the necessary methyl groups and double bonds . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. industrial processes are optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to manage reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Geranylfarnesoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Geranylfarnesoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering a cascade of intracellular events that lead to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Geranylfarnesoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

64284-92-0

Molecular Formula

C25H40O2

Molecular Weight

372.6 g/mol

IUPAC Name

3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenoic acid

InChI

InChI=1S/C25H40O2/c1-20(2)11-7-12-21(3)13-8-14-22(4)15-9-16-23(5)17-10-18-24(6)19-25(26)27/h11,13,15,17,19H,7-10,12,14,16,18H2,1-6H3,(H,26,27)

InChI Key

URUCERDXBOZPOP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C)C

Origin of Product

United States

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